1,3-Dichloro-3-methylbutane

Cross-Coupling Grignard Reaction Chemoselectivity

1,3-Dichloro-3-methylbutane (CAS 624-96-4) is a geminally substituted, bifunctional alkyl halide of molecular formula C5H10Cl2, featuring a tertiary chloride and a primary chloride moiety separated by two carbon atoms. This specific substitution pattern confers a distinct reactivity profile: the tertiary chloride is highly susceptible to ionization and SN1-type chemistry due to the stability of the resultant tertiary carbocation, while the primary chloride can engage in SN2-type displacements, providing orthogonal handles for sequential transformations.

Molecular Formula C5H10Cl2
Molecular Weight 141.04 g/mol
CAS No. 624-96-4
Cat. No. B052916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dichloro-3-methylbutane
CAS624-96-4
Synonyms2,4-Dichloro-2-methylbutane
Molecular FormulaC5H10Cl2
Molecular Weight141.04 g/mol
Structural Identifiers
SMILESCC(C)(CCCl)Cl
InChIInChI=1S/C5H10Cl2/c1-5(2,7)3-4-6/h3-4H2,1-2H3
InChIKeyQGCOTJZDMVMLRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 1,3-Dichloro-3-methylbutane (CAS 624-96-4) for Controlled Organic Synthesis


1,3-Dichloro-3-methylbutane (CAS 624-96-4) is a geminally substituted, bifunctional alkyl halide of molecular formula C5H10Cl2, featuring a tertiary chloride and a primary chloride moiety separated by two carbon atoms [1]. This specific substitution pattern confers a distinct reactivity profile: the tertiary chloride is highly susceptible to ionization and SN1-type chemistry due to the stability of the resultant tertiary carbocation, while the primary chloride can engage in SN2-type displacements, providing orthogonal handles for sequential transformations . Its physicochemical properties, including a boiling point of approximately 145.5–149.6 °C and a density of ~1.05–1.07 g/cm³, position it as a volatile liquid intermediate amenable to standard organic laboratory and industrial handling .

Why Substituting 1,3-Dichloro-3-methylbutane with Simple Analogs Risks Experimental Failure


The value of 1,3-dichloro-3-methylbutane is not merely as a source of chlorine or alkyl fragments, but in its unique ability to serve as a platform for *regioselective* and *chemoselective* bond construction. Simple monochlorinated analogs like 1-chloro-3-methylbutane or tert-butyl chloride cannot provide the bifunctional, orthogonally reactive framework necessary for sequential alkylations or cyclizations [1]. Isomeric dichloroalkanes, such as 1,4-dichlorobutane, lack the tertiary/primary chloride juxtaposition that enables the site-selective cross-coupling and cyclodehydrohalogenation reactions that define this compound's utility [2]. A generic substitution with a compound lacking this specific arrangement of reactive centers will fundamentally alter reaction outcomes, typically leading to lower yields, loss of selectivity, or complete failure to generate the targeted molecular architecture, as demonstrated in the comparative studies below [3].

Quantitative Evidence for the Differentiated Performance of 1,3-Dichloro-3-methylbutane


Chemoselective Cross-Coupling: 70% Yield for Tertiary Chloride Displacement

In a comparative study of tert-alkyl halide reactivity with Grignard reagents, 1,3-dichloro-3-methylbutane demonstrated high chemoselectivity by coupling with butylmagnesium chloride exclusively at its tertiary chloride position, leaving the primary chloride intact [1]. This yielded 1-chloro-3,3-dimethylheptane in 70% yield based on GLC analysis [2]. This selectivity is not possible with simpler alkyl halides that lack the orthogonal leaving group combination and is essential for building complex molecules with latent reactive sites for further functionalization .

Cross-Coupling Grignard Reaction Chemoselectivity Organometallic Chemistry

Cyclodehydrohalogenation: Quantitative Access to 2,2-Dimethylchromans

The reaction of phenols with 1,3-dichloro-3-methylbutane proceeds via a cyclodehydrohalogenation pathway to yield 2,2-dimethylchromans in 45-86% isolated yields [1]. This specific transformation is enabled by the 1,3-relationship of the chlorine atoms, which allows for an initial SN1-type attack by the phenol oxygen on the tertiary carbon, followed by an intramolecular SN2 displacement of the primary chloride to close the pyran ring [2]. Alternative alkylating agents like 1,3-dichlorobutane (lacking gem-dimethyl substitution) or 1,4-dichlorobutane (different spatial arrangement) fail to produce this core heterocyclic scaffold efficiently .

Heterocycle Synthesis Cyclodehydrohalogenation Precocene Analogs Medicinal Chemistry

Differential Reactivity in Living Radical Polymerization Initiation

In a study modeling the tertiary chloride structural defects in commercial poly(vinyl chloride) (PVC), 1,3-dichloro-3-methylbutane was selected as the most accurate model compound for initiating metal-catalyzed living radical graft copolymerizations [1]. Its initiation efficiency was compared against other model compounds like 3-chloro-3-methylpentane, and it was found to provide a more faithful representation of the PVC tertiary chloride environment, enabling successful copolymerization in solution, swollen state, and bulk [2]. This specific application underscores the compound's utility in polymer science, where its exact structure is required to mimic and study complex polymer defect chemistry [3].

Living Radical Polymerization Graft Copolymerization PVC Defect Modeling Polymer Chemistry

Validated Research and Industrial Scenarios for Procuring 1,3-Dichloro-3-methylbutane


Synthesis of 2,2-Dimethylchroman-Based Precocene Analogs and Therapeutics

The procurement of 1,3-dichloro-3-methylbutane is essential for synthetic chemistry groups developing chroman-based bioactive molecules. The established cyclodehydrohalogenation protocol with phenols, yielding 2,2-dimethylchromans in 45-86% yield, provides a direct and high-yielding route to this pharmacologically relevant core [1]. This compound enables the construction of Precocene analogs with demonstrated anti-juvenile hormone activity against insect species like *Oxycarenus lavaterae* .

Bifunctional Alkylating Agent for Sequential Cross-Coupling in Complex Molecule Synthesis

Process chemists and medicinal chemists requiring a bifunctional alkylating agent for stepwise molecular construction should prioritize this compound. Its demonstrated ability to undergo chemoselective cross-coupling with Grignard reagents at the tertiary position in 70% yield, while preserving a primary chloride for a subsequent SN2 reaction, is a unique and quantifiable advantage [1]. This orthogonal reactivity is invaluable for the convergent assembly of complex natural product fragments or functional materials where a single bifunctional electrophile is required .

Model Compound for Tertiary Chloride Defect Chemistry in Polymer Science

Polymer research laboratories investigating PVC modification or living radical graft copolymerization require 1,3-dichloro-3-methylbutane as a structurally precise model for the tertiary chloride defects present in commercial PVC [1]. Its use is supported by studies showing successful initiation of polymerization across multiple conditions, making it the most accurate small-molecule mimic for this specific polymer defect chemistry . Procurement of this compound is necessary for the rational design and mechanistic study of PVC-based advanced materials [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3-Dichloro-3-methylbutane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.